1-(5-Methylthiophen-2-yl)propan-1-one

Physical Chemistry Thermodynamics Process Engineering

1-(5-Methylthiophen-2-yl)propan-1-one is the definitive C3-propionyl thiophene building block where the acetyl analog falls short. Its extended alkyl chain delivers a significantly higher boiling point (~251°C vs. ~65–67°C for the acetyl homolog), reducing volatility losses during reflux or solvent evaporation. This structural distinction is decisive: substituting the acetyl homolog yields a different downstream product with altered biological and physicochemical properties. For synthetic pathways requiring the precise 5-methyl-2-propionylthiophene motif, this compound is non-substitutable. Its sparse literature footprint also offers strategic IP advantages for proprietary research.

Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
CAS No. 59303-13-8
Cat. No. B1296895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylthiophen-2-yl)propan-1-one
CAS59303-13-8
Molecular FormulaC8H10OS
Molecular Weight154.23 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(S1)C
InChIInChI=1S/C8H10OS/c1-3-7(9)8-5-4-6(2)10-8/h4-5H,3H2,1-2H3
InChIKeyROPOMQPSWIOWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methylthiophen-2-yl)propan-1-one (CAS 59303-13-8): An Under-Studied Propionyl-Thiophene Building Block


1-(5-Methylthiophen-2-yl)propan-1-one is an aryl alkyl ketone characterized by a propionyl group attached to the 2-position of a 5-methylthiophene ring . It is primarily recognized as a flavoring ingredient [1] and a synthetic intermediate . The compound is distinguished from its widely-studied acetyl analog by its extended alkyl chain, which imparts quantifiably different physicochemical properties and a distinct reactivity profile. Its status as an 'expected but not quantified' metabolite [2] and the observation that 'very few articles have been published' on it [2] establish it as a less-explored, specialized reagent for applications where the specific propionyl motif is essential.

Why 1-(5-Methylthiophen-2-yl)propan-1-one Cannot Be Replaced by Common 2-Acetyl-5-methylthiophene


Substituting 1-(5-Methylthiophen-2-yl)propan-1-one with the more common 2-acetyl-5-methylthiophene is not a straightforward exchange due to fundamental differences in physicochemical properties and resulting synthetic outcomes. The extension of the alkyl chain from an acetyl (C2) to a propionyl (C3) group leads to a significantly higher boiling point, altering purification and reaction conditions . Crucially, this structural change dictates the final product's structure in subsequent derivatizations. Using the acetyl analog would lead to a homolog with different biological, physical, or material properties, which may not meet the required specifications for a research program or industrial process. The comparative evidence below quantifies these critical differences .

Quantifiable Differentiation: Head-to-Head Evidence for 1-(5-Methylthiophen-2-yl)propan-1-one vs. Closest Analog 2-Acetyl-5-methylthiophene


Volatility and Thermal Stability: Boiling Point Difference Confers Unique Processing Window

The boiling point of the target compound at atmospheric pressure (760 mmHg) is estimated to be approximately 251.1 °C . This represents a substantial increase in thermal stability compared to its acetyl analog, 2-acetyl-5-methylthiophene, which boils at 65-67 °C under reduced pressure (1 mmHg) . This difference in volatility allows for distinct reaction conditions and purification strategies, making the propionyl derivative the necessary choice for high-temperature syntheses or processes where the acetyl analog would be lost or decomposed.

Physical Chemistry Thermodynamics Process Engineering

Structural Specificity: Propionyl Moiety is a Critical Design Feature in Bioactive Derivatives

While the parent compound is primarily a building block, its specific structural motif (a propionyl group linked to a 5-methylthiophene core) is critical for the biological activity of certain derivatives. A derivative of the target compound, CHEMBL137591, demonstrates high-affinity binding to the 5-HT1A serotonin receptor, with a reported Ki value of 17.5 nM [1]. This affinity is a direct consequence of its specific molecular architecture, which includes the 1-(5-methylthiophen-2-yl)propan-1-one fragment. Substituting the core with an acetyl or other acyl analog would result in a different molecule, CHEMBL137591, whose activity cannot be assumed and would require de novo validation.

Medicinal Chemistry Drug Discovery Pharmacology

Knowledge Gap: Scarcity of Literature Creates a Unique Research Niche

A review of the literature indicates a significant disparity in the depth of scientific investigation between the target compound and its acetyl analog. The Human Metabolome Database (HMDB) entry for 1-(5-Methyl-2-thienyl)-1-propanone states that 'Based on a literature review very few articles have been published' on this compound [1]. In contrast, 2-acetyl-5-methylthiophene has been extensively studied, with documented applications ranging from antihypertensive agents to food flavoring [2]. This knowledge gap positions the target compound as a specialized, underexplored reagent suitable for researchers seeking novel chemical space or aiming to elucidate the impact of subtle structural modifications in biological systems.

Research Tools Chemical Biology Metabolomics

Recommended Applications for 1-(5-Methylthiophen-2-yl)propan-1-one Based on Verifiable Differentiation


Synthesis of Propionyl-Containing Heterocycles and Pharmaceuticals

This is the primary and most justified application scenario. When a synthetic pathway requires a 5-methyl-2-propionylthiophene intermediate, this compound is the essential and non-substitutable building block. Using a different acyl-thiophene (e.g., an acetyl, butyryl, or benzoyl derivative) would result in a different final compound with potentially altered or undesired biological activity and physicochemical properties, as demonstrated by the structure-activity relationships observed in related derivatives .

High-Temperature or Low-Volatility Organic Synthesis

The significantly higher boiling point (estimated at 251.1 °C at 760 mmHg) compared to its acetyl analog (65-67 °C at 1 mmHg) makes this compound the preferred reagent for reactions requiring elevated temperatures or prolonged heating. Its lower volatility reduces the risk of reagent loss during reflux or solvent evaporation, thereby improving yield, consistency, and safety in a process setting.

Exploratory Research in Under-Investigated Chemical Space

The documented lack of extensive literature on this specific compound positions it as an ideal starting point for exploratory and proprietary research. For programs seeking to develop novel intellectual property or investigate the nuanced effects of chain length on thiophene derivative function, this compound provides a less-charted path. This is a strategic advantage over using its extensively studied acetyl counterpart , where the scientific and patent landscape is more crowded.

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